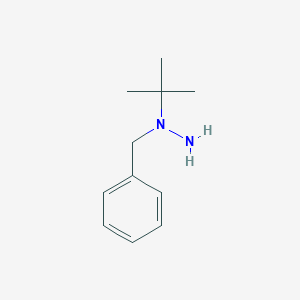
5-(Iodomethylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethylidene group attached to the oxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethylidene)oxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone . The reaction conditions are optimized to favor the formation of the five-membered ring structure, which is entropically and enthalpically preferred .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and optimization of reaction conditions apply. Industrial production would likely involve scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Iodomethylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethylidene group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxolanes, while oxidation reactions can produce iodinated oxolanes with higher oxidation states.
Aplicaciones Científicas De Investigación
5-(Iodomethylidene)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-(Iodomethylidene)oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis . This intermediate is electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Oxolan-2-one: A simpler analog without the iodomethylidene group.
Gamma-Butyrolactone: A related compound with a similar lactone ring structure.
Gamma-Decalactone: Another gamma-lactone with a different substituent at the 5-position.
Uniqueness
5-(Iodomethylidene)oxolan-2-one is unique due to the presence of the iodomethylidene group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Propiedades
| 93040-51-8 | |
Fórmula molecular |
C5H5IO2 |
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
5-(iodomethylidene)oxolan-2-one |
InChI |
InChI=1S/C5H5IO2/c6-3-4-1-2-5(7)8-4/h3H,1-2H2 |
Clave InChI |
XIPQQPOTDOENIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)


![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)

